molecular formula C7H5NO B1313802 Furo[3,2-c]pyridine CAS No. 271-92-1

Furo[3,2-c]pyridine

Cat. No. B1313802
CAS RN: 271-92-1
M. Wt: 119.12 g/mol
InChI Key: WJDMEHCIRPKRRQ-UHFFFAOYSA-N
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Patent
US04808595

Procedure details

To a solution of distilled diisopropylamine (16.2 ml, 0.116 mol) in distilled tetrahydrofuran (115 ml), cooled at -10° C., under a nitrogen atmosphere, was added 1.56M butyl lithium in hexane (75.3 ml, 0.117 mol). After 15 minutes, the solution was cooled to -70° C. and there was added dropwise a solution of furo[3,2-c]pyridine (11.74 g, 0.0987 mol) in tetrahydrofuran (70 ml). With vigorous stirring the gummy precipitate formed a salmon-colored powder. After one hour, sulfur dioxide gas was bubbled over the surface with gradual warming to room temperature. The suspension was diluted with diethyl ether (200 ml) and the precipitate was collected by filtration. This crude lithium sulfinate intermediate (29.1 g) was dissolved in water (200 ml) and sodium acetate trihydrate (61 g, 0.45 mol) and hydroxylamine-O-sulfonic acid (18 g, 0.16 mol) were added. The solution was stirred for 18 hours as the product slowly precipitated. The precipitated product was collected by filtration and redissolved in ethyl acetate/methanol, dried over anhydrous sodium sulfate, filtered through a pad of charcoal and evaporated to give white crystalline product (8.0 g, 41% yield). This material was recrystallized from ethyl acetate/methanol to give 6.7 g, m.p. 216°-218° C.
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75.3 mL
Type
reactant
Reaction Step Two
Quantity
11.74 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
61 g
Type
reactant
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
C([NH:4]C(C)C)(C)C.C([Li])CCC.CCCCCC.[O:19]1[C:27]2[CH:26]=[CH:25][N:24]=[CH:23][C:22]=2[CH:21]=[CH:20]1.O.O.O.C([O-])(=O)C.[Na+].N[O:37][S:38]([OH:41])(=O)=O>O1CCCC1>[S:38]([C:20]1[O:19][C:27]2[CH:26]=[CH:25][N:24]=[CH:23][C:22]=2[CH:21]=1)(=[O:41])(=[O:37])[NH2:4] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
16.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
115 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
75.3 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
11.74 g
Type
reactant
Smiles
O1C=CC=2C=NC=CC21
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
61 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
18 g
Type
reactant
Smiles
NOS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
With vigorous stirring the gummy precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed a salmon-colored powder
WAIT
Type
WAIT
Details
After one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
sulfur dioxide gas was bubbled over the surface
TEMPERATURE
Type
TEMPERATURE
Details
with gradual warming to room temperature
ADDITION
Type
ADDITION
Details
The suspension was diluted with diethyl ether (200 ml)
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
This crude lithium sulfinate intermediate (29.1 g) was dissolved in water (200 ml)
STIRRING
Type
STIRRING
Details
The solution was stirred for 18 hours as the product
Duration
18 h
CUSTOM
Type
CUSTOM
Details
slowly precipitated
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate/methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of charcoal
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=2C=NC=CC2O1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.